molecular formula C14H20O2 B1266147 4-(Heptyloxy)benzaldehyde CAS No. 27893-41-0

4-(Heptyloxy)benzaldehyde

Cat. No. B1266147
CAS RN: 27893-41-0
M. Wt: 220.31 g/mol
InChI Key: YBCKMIZXHKVONZ-UHFFFAOYSA-N
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Description

4-(Heptyloxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These compounds are characterized by a benzene ring attached to an aldehyde group. The heptyloxy substituent indicates a seven-carbon alkyl chain (heptyl-) attached through an ether linkage (-oxy) to the benzene ring.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves oxidation reactions of methylarenes or direct functionalization of the benzene ring. A specific method for synthesizing derivatives like 4-(Heptyloxy)benzaldehyde might involve alkylation of 4-hydroxybenzaldehyde with appropriate bromoalkanes followed by condensation reactions with other reagents to introduce desired functional groups (Jamain, Omar, & Khairuddean, 2020).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be explored through various spectroscopic techniques such as NMR and IR spectroscopy. Studies on similar compounds reveal the importance of hydrogen bonding in defining the structural characteristics and dimerization behavior in the solid state and in solution (Vaz et al., 2005).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, including oxygenation processes that transform methylarenes to benzaldehyde derivatives in a highly efficient manner with significant atom economy and without overoxidation to benzoic acids (Sarma, Efremenko, & Neumann, 2015). This highlights the reactivity and versatility of these compounds as chemical intermediates.

Physical Properties Analysis

The crystalline effects on the properties of benzaldehyde derivatives like 4-(Benzyloxy)benzaldehyde have been explored through density functional theory (DFT) calculations, indicating significant changes in structural shape and electronic properties in different states (Harismah, Ozkendir, & Mirzaei, 2015).

Chemical Properties Analysis

The chemical properties of benzaldehyde derivatives can be elucidated through experimental and quantum chemical studies, which reveal insights into intramolecular and intermolecular interactions, hyperpolarizability, and reactions with biomolecules. These studies underscore the compound's potential for various applications based on its reactive sites and interactions at the molecular level (Kumar et al., 2013).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the synthesis of functionalized α,β-unsaturated ketones through a Claisen-Schmidt reaction . These ketones, known as benzalacetones, possess interesting properties for organic synthesis and have been described as radical scavengers with potential antioxidant properties .
  • Methods of Application or Experimental Procedures: The Claisen-Schmidt reaction involves the condensation of an aldehyde (in this case, “4-(Heptyloxy)benzaldehyde”) with a ketone (like acetone) under microwave irradiation . This reaction produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
  • Results or Outcomes: The reaction results in the formation of functionalized α,β-unsaturated ketones known as benzalacetones . These compounds are known for their potential antioxidant properties and their utility in organic synthesis .

Application in Material Science

  • Specific Scientific Field: Material Science .
  • Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the synthesis of a compound known as "4-{[4-(heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate" . This compound is likely used in the development of materials with specific properties, although the exact applications are not specified .
  • Methods of Application or Experimental Procedures: The synthesis likely involves a series of organic reactions, although the exact procedures are not specified .
  • Results or Outcomes: The result is the formation of "4-{[4-(heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate" .

Application in Microfluidics

  • Specific Scientific Field: Microfluidics .
  • Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the study of self-propelled underwater oil droplets . These droplets are used to understand the behavior of microscale systems in fluid dynamics .
  • Methods of Application or Experimental Procedures: The study involves creating oil droplets containing “4-(Heptyloxy)benzaldehyde” and observing their behavior in a microfluidic device .
  • Results or Outcomes: The study provides insights into the speed profile of the self-propelled underwater oil droplets in terms of their diameter and the surrounding surfactant concentration .

Safety And Hazards

4-(Heptyloxy)benzaldehyde is a combustible liquid . It may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to wear protective equipment and avoid contact with skin, eyes, and clothing when handling this compound .

properties

IUPAC Name

4-heptoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCKMIZXHKVONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067345
Record name Benzaldehyde, 4-(heptyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptyloxy)benzaldehyde

CAS RN

27893-41-0
Record name 4-(Heptyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27893-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(heptyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027893410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(heptyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-(heptyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(heptyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.271
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Synthesis routes and methods

Procedure details

General procedure K was used to convert 4-hydroxybenzaldehyde (8.2 mmols) and 1-bromoheptane (12.3 mmols) to 6.6 mmols (80%) of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 9.87 (s, 1H), 7.82 (d, J=8.8 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 4.03 (t, J=6.5 Hz, 2H), 1.81 (quin., J=6 Hz, 1H), 1.24-1.53 (m, 8H), 0.89 (t, J=6.8 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 191.0, 164.4, 132.13, 129.8, 114.9, 68.6, 31.9, 29.18, 29.1, 26.1, 22.7, 14.2.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Sharma - pnrjournal.com
There is an essential need to develop novel antibacterial agents against new bacterial targets in order to avoid the problem of cross-resistance. Almost in every bacterium …
Number of citations: 3 pnrjournal.com
HB Zhao, L Chen, BY Wang, JX Liao… - … Section C: Crystal …, 2013 - scripts.iucr.org
The core of the novel title centrosymmetric porphyrin derivative, C72H86N4O4, with long flexible hexyloxy substituents, is almost planar, which is anticipated to facilitate π-electron …
Number of citations: 2 scripts.iucr.org
B Gunsiong - 2008 - ir.unimas.my
This research is focusing on the etherification studies of chalcone derivatives with series of bromoalkanes which are bromohexane (C6H13Br), bromoheptane (C7H15Br), bromooctane (…
Number of citations: 0 ir.unimas.my
D Madhavi Latha, C Srinivasu, P Pardhasaradhi… - Journal of thermal …, 2013 - Springer
… The respective 4-heptyloxy benzaldehyde and the corresponding alkoxyanilines are taken in equi-molar proportions in absolute ethanol and refluxed for four hours in the presence of …
Number of citations: 8 link.springer.com
AY Khairallah, AJ Al Hijaj - Basrah Journal of Science, 2022 - basjsci.net
… Equivalent molar quantities of 4-heptyloxy benzaldehyde which was previously synthesized by other work [11] and primary aromatic amines were condensed upon stirring at room …
Number of citations: 3 www.basjsci.net
MRW JANTAYOT, S Boonyuen, N Wannarit - 2014 - ethesisarchive.library.tu.ac.th
Porphyrins and metalloporphyrins are heterocyclic macrocycle compounds with biochemically importance in nature. Porphyrins applications include molecular electronic devices due to …
Number of citations: 2 ethesisarchive.library.tu.ac.th
MI Alam, MA Alam, O Alam, A Nargotra… - European journal of …, 2016 - Elsevier
In our earlier study, we have reported that a phenolic compound 2-hydroxy-4-methoxybenzaldehyde from Janakia arayalpatra root extract was active against Viper and Cobra …
Number of citations: 33 www.sciencedirect.com
D McKoy, MA Franks, Z Assefa - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title compound, C22H26O2, the aromatic rings are inclined to one another by 8.39 (9) and the molecule has an E conformation about the C=C bond. In the crystal, molecules stack …
Number of citations: 6 scripts.iucr.org
DL McKoy - 2013 - digital.library.ncat.edu
Carcinogenesis is the transformation of a normal cell into a cancerous cell. Cancer chemoprevention is the use of natural and synthetic compounds to stop carcinogenesis. These …
Number of citations: 2 digital.library.ncat.edu
H Li, CD Sibley, Y Kharel, T Huang, AM Brown… - Bioorganic & medicinal …, 2021 - Elsevier
The sphingosine 1-phosphate (S1P) signaling pathway is an attractive target for pharmacological manipulation due to its involvement in cancer progression and immune cell chemotaxis…
Number of citations: 13 www.sciencedirect.com

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